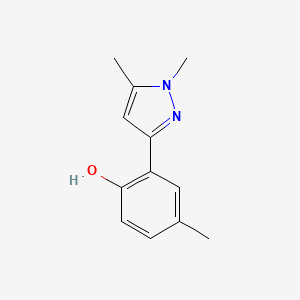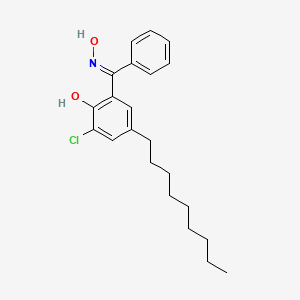
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one is a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminobenzophenone derivatives, cyclization can be induced using reagents like polyphosphoric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
化学反応の分析
Types of Reactions
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of 3-ethyl-8-methylquinolin-4-one.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学的研究の応用
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one may have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a fluorescent probe or in bioimaging.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Application in the development of materials with specific properties.
作用機序
The mechanism of action of 3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyl group and quinoline ring could play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used as a chelating agent and in medicinal chemistry.
4-Hydroxyquinoline: Investigated for its potential therapeutic effects.
Uniqueness
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one is unique due to the presence of both ethyl and methyl groups, which may influence its chemical reactivity and biological activity. Its specific substitution pattern can lead to distinct properties compared to other quinoline derivatives.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-ethyl-4-hydroxy-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7(2)10(9)13-12(8)15/h4-6H,3H2,1-2H3,(H2,13,14,15) |
InChIキー |
APBVXIZMYHJBKW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC=CC(=C2NC1=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


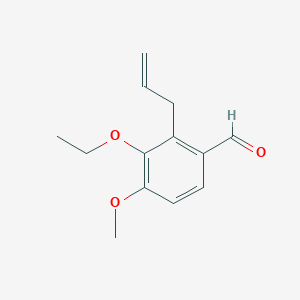
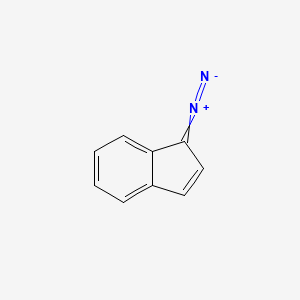


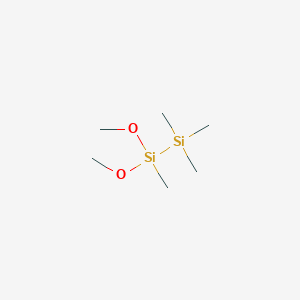
![3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13954197.png)
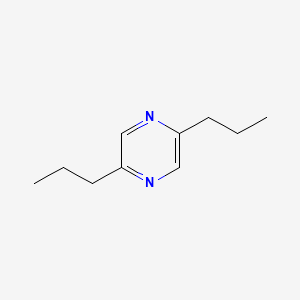
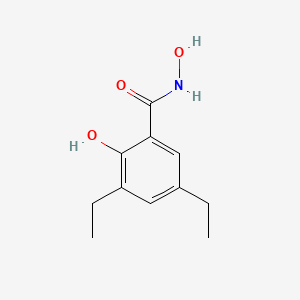
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)

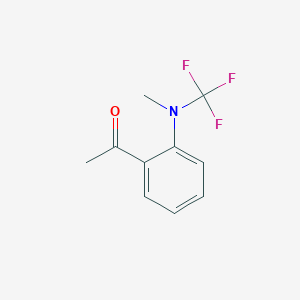
![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
